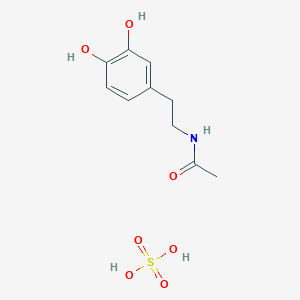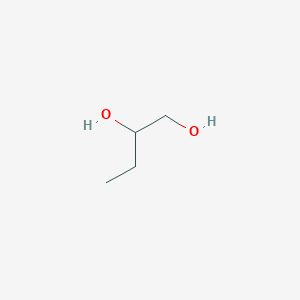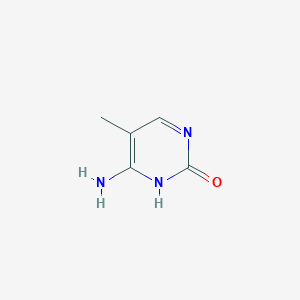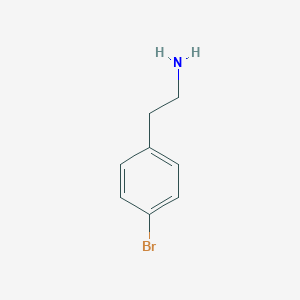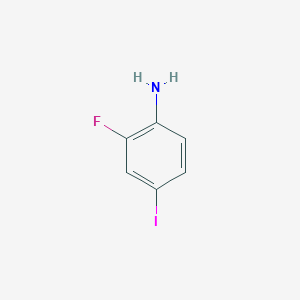
2-Fluoro-4-iodoaniline
Overview
Description
Synthesis Analysis
The profiling of iodine-containing metabolites produced by the earthworm Eisenia veneta by exposing it to 2-fluoro-4-iodoaniline was carried out using high-performance liquid chromatography/inductively coupled plasma mass spectrometry (HPLC/ICPMS) .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodoaniline consists of a benzene ring with an iodine atom and a fluorine atom at the 4th and 2nd positions respectively, and an amine group attached to the benzene ring . The average mass of the molecule is 237.014 Da and the monoisotopic mass is 236.945068 Da .Chemical Reactions Analysis
The profiling of iodine-containing metabolites produced by the earthworm Eisenia veneta by exposing it to 2-fluoro-4-iodoaniline was carried out using high-performance liquid chromatography/inductively coupled plasma mass spectrometry (HPLC/ICPMS) .Physical And Chemical Properties Analysis
2-Fluoro-4-iodoaniline has a density of 2.0±0.1 g/cm3, a boiling point of 248.6±25.0 °C at 760 mmHg, and a flash point of 104.2±23.2 °C . It also has a molar refractivity of 43.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 118.0±3.0 cm3 .Scientific Research Applications
1. Surface Passivation in Perovskite Solar Cells 2-Fluoro-4-iodoaniline (FID) is used to passivate the surface of perovskite films, which enhances their photovoltaic performance. This application is crucial in improving the efficiency and stability of perovskite solar cells, a promising next-generation solar technology .
Pharmaceutical Industry Building Block
FID serves as a fundamental building block in the pharmaceutical industry. It is utilized to synthesize various compounds that are essential in drug development and production .
Organic Synthesis Intermediate
In chemical synthesis, FID is employed as an intermediate for creating complex organic compounds. Its reactivity due to the presence of both fluoro and iodo groups makes it a valuable compound in synthetic chemistry .
Food Industry Applications
The food industry uses FID as a precursor for compounds that are important in food processing and preservation .
Analytical Chemistry
FID is involved in analytical chemistry techniques such as high-performance liquid chromatography/inductively coupled plasma mass spectrometry (HPLC/ICPMS). This application is significant for profiling iodine-containing metabolites in biological samples .
Research & Development
FID is frequently used in R&D laboratories for developing new products and technologies, particularly where halogenated anilines are required .
Mechanism of Action
Target of Action
2-Fluoro-4-iodoaniline (FID) primarily targets the surface defects of perovskite films . The compound interacts with uncoordinated lead ions on the perovskite surface . It is also known as a moiety of TAK-733, a selective inhibitor of mitogen-activated or extracellular signal-regulated protein kinase kinase 2 (MEK2) .
Mode of Action
The amino group of FID forms a coordinate bond with the uncoordinated lead ion on the perovskite surface via Lewis acid–base interaction . This interaction significantly reduces the defect state density, suppresses carrier nonradiative recombination, and boosts carrier transport of the perovskite films .
Biochemical Pathways
It is known that the compound’s interaction with the perovskite surface leads to a reduction in defect state density and an enhancement in carrier transport . These changes can have downstream effects on the performance of perovskite solar cells (PSCs) .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The action of 2-Fluoro-4-iodoaniline results in increased open circuit voltage (Voc) and fill factor (FF) of perovskite solar cells (PSCs) . This is due to the compound’s ability to reduce defect state density, suppress carrier nonradiative recombination, and boost carrier transport in perovskite films .
Action Environment
The environment can influence the action, efficacy, and stability of 2-Fluoro-4-iodoaniline. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and efficacy.
Safety and Hazards
Future Directions
2-Fluoro-4-iodoaniline has been used to passivate the surface defects of perovskite films, which significantly reduced the defect state density, suppressed carrier nonradiative recombination, and boosted carrier transport of the perovskite films . This resulted in increased open circuit voltage (Voc) and fill factor (FF) of the perovskite solar cells (PSCs) . The power conversion efficiency (PCE) of the PSCs was increased from 21.07% to 23.44% .
properties
IUPAC Name |
2-fluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMTUBVTKOYYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952101 | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodoaniline | |
CAS RN |
29632-74-4 | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-fluoro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29632-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the metabolism of 2-fluoro-4-iodoaniline in organisms?
A1: Research using the earthworm Eisenia veneta as a model organism provides insights into the metabolism of 2-fluoro-4-iodoaniline. Studies employing techniques like ¹⁹F-NMR spectroscopy, HPLC-MS/MS, and HPLC-ICPMS revealed the formation of two key Phase II metabolites: N-glutamyl and N-glucoside conjugates. [] This suggests the significance of these metabolic pathways in detoxifying xenobiotics in earthworms. Further metabolites were detected, but their low abundance hindered complete structural identification. [] Interestingly, the parent compound and the glutamyl conjugate were found to be the major components in both coelomic fluid and worm tissue, highlighting their persistence. []
Q2: Are there any analytical techniques specifically beneficial for studying 2-fluoro-4-iodoaniline?
A2: The presence of iodine in 2-fluoro-4-iodoaniline makes it particularly amenable to analysis via High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC/ICPMS). This method offers high specificity and sensitivity for detecting iodine-containing metabolites. [] Researchers successfully utilized HPLC/ICPMS to profile these metabolites in earthworms exposed to the compound, detecting as little as 25 ng/peak of iodine. [] This approach proves valuable in understanding the metabolic fate of iodine-containing compounds without requiring radiolabeling. []
Q3: Has 2-fluoro-4-iodoaniline been used in the synthesis of other compounds?
A3: Yes, 2-fluoro-4-iodoaniline serves as a key building block in synthesizing more complex molecules. One notable example is its use in the production of TAK-733, a potent MEK kinase inhibitor. [] In this multistep synthesis, 2-fluoro-4-iodoaniline undergoes a crucial displacement reaction to introduce a specific side chain onto a pyridopyrimidone core. [] This highlights the versatility of 2-fluoro-4-iodoaniline as a starting material in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


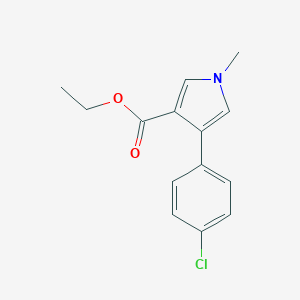
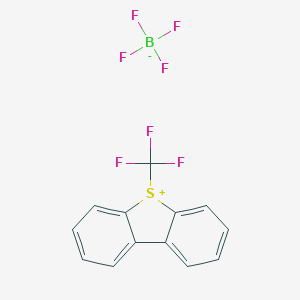

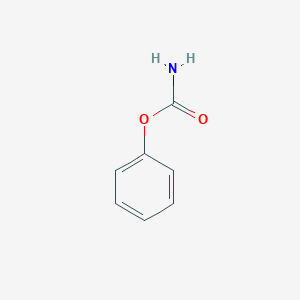



![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
